1,2-Benzenediselenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenediselenol: is an organoselenium compound with the molecular formula C₆H₄Se₂H₂ It is characterized by the presence of two selenium atoms attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Benzenediselenol can be synthesized through several methods. One common approach involves the reaction of diselenides with aromatic compounds. For example, the reaction of diphenyl diselenide with benzene in the presence of a catalyst can yield this compound. Another method involves the reduction of selenocyanates with reducing agents such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. The reaction conditions, including temperature, pressure, and solvent, are optimized to maximize the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Benzenediselenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diselenides or selenoxides.
Reduction: Reduction reactions can convert it back to the corresponding selenol.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride are frequently used.
Substitution: Reagents like halogens and sulfonyl chlorides are used under conditions that favor electrophilic aromatic substitution.
Major Products:
Oxidation: Diselenides and selenoxides.
Reduction: Selenols.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenediselenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of selenium-containing polymers and other organoselenium compounds.
Biology: Its antioxidant properties make it a subject of interest in biological studies, particularly in the context of oxidative stress and cellular protection.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and in the development of selenium-based drugs.
Industry: It is used in the production of materials with unique electronic and optical properties, such as conductive polymers and semiconductors.
Wirkmechanismus
The mechanism of action of 1,2-Benzenediselenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Modulation: It can modulate the activity of enzymes involved in redox reactions, contributing to its protective effects.
Molecular Pathways: It influences pathways related to oxidative stress, inflammation, and cell survival.
Vergleich Mit ähnlichen Verbindungen
1,4-Benzenediselenol: Similar in structure but with selenium atoms in different positions on the benzene ring.
1,2-Benzenedithiol: Contains sulfur atoms instead of selenium, leading to different chemical properties.
Diphenyl Diselenide: A diselenide compound with two phenyl groups.
Uniqueness: 1,2-Benzenediselenol is unique due to its specific arrangement of selenium atoms, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
104478-75-3 |
---|---|
Molekularformel |
C6H4Se2 |
Molekulargewicht |
234.04 g/mol |
InChI |
InChI=1S/C6H4Se2/c7-5-3-1-2-4-6(5)8/h1-4H |
InChI-Schlüssel |
QAZZQBPOCAWNLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[Se])[Se] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.